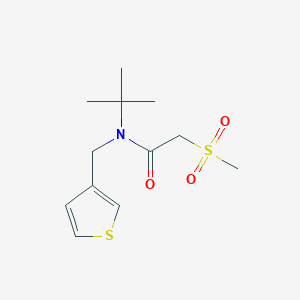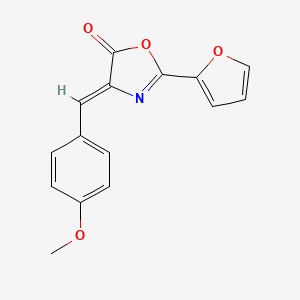![molecular formula C22H22N4O B5377309 N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5377309.png)
N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide, commonly known as MPB or MPB-PEA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of MPB is not fully understood. However, it has been found to modulate the activity of various enzymes and receptors in the body. MPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. MPB has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
MPB has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues and organs. MPB has also been found to improve cognitive function and memory in animal models of neurodegenerative disorders. In addition, MPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MPB is also stable and can be stored for long periods of time. However, MPB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. MPB also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of MPB. One area of research is the development of more efficient synthesis methods for MPB. Another area of research is the investigation of the potential therapeutic applications of MPB in various diseases. MPB has been found to exhibit neuroprotective and anti-tumor properties, and further research is needed to explore its potential in these areas. In addition, the mechanisms of action of MPB are not fully understood, and further research is needed to elucidate its effects on various enzymes and receptors in the body.
Métodos De Síntesis
The synthesis of MPB involves the reaction of 2-(3-pyrrolidinyl)aniline with 3-(2-methyl-4-pyrimidinyl)benzoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPB.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, neuroprotective, and anti-tumor properties. MPB has also been studied for its potential role in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, MPB has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-24-12-10-21(25-15)16-5-4-6-18(13-16)26-22(27)20-8-3-2-7-19(20)17-9-11-23-14-17/h2-8,10,12-13,17,23H,9,11,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAFQWNOCSERFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)


![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)